molecular formula C10H7ClFNO B1396894 7-Chloro-6-fluoro-1-methoxyisoquinoline CAS No. 1202006-81-2

7-Chloro-6-fluoro-1-methoxyisoquinoline

Cat. No.: B1396894
CAS No.: 1202006-81-2
M. Wt: 211.62 g/mol
InChI Key: ZSNRKZRLYYGWGV-UHFFFAOYSA-N
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Description

7-Chloro-6-fluoro-1-methoxyisoquinoline is a heterocyclic organic compound with the molecular formula C10H7ClFNO. It is part of the isoquinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and materials science .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-6-fluoro-1-methoxyisoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

7-Chloro-6-fluoro-1-methoxyisoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-chloro-6-fluoro-1-methoxyisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways can vary depending on the application, but it often involves binding to active sites or altering the electronic properties of the target molecules .

Comparison with Similar Compounds

  • 6-Fluoro-1-methoxyisoquinoline
  • 7-Chloro-1-methoxyisoquinoline
  • 6-Chloro-1-methoxyisoquinoline

Comparison: Compared to these similar compounds, 7-chloro-6-fluoro-1-methoxyisoquinoline is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

7-chloro-6-fluoro-1-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNO/c1-14-10-7-5-8(11)9(12)4-6(7)2-3-13-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNRKZRLYYGWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC2=CC(=C(C=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301277883
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202006-81-2
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202006-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-6-fluoro-1-methoxyisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301277883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-chloro-6-fluoro-1-methoxyisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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